4-[(3,4-dichlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
CAS No.: 2640877-36-5
Cat. No.: VC11862526
Molecular Formula: C16H20Cl2N2O2
Molecular Weight: 343.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640877-36-5 |
|---|---|
| Molecular Formula | C16H20Cl2N2O2 |
| Molecular Weight | 343.2 g/mol |
| IUPAC Name | [4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C16H20Cl2N2O2/c17-13-4-3-12(9-14(13)18)10-19-7-8-22-15(11-19)16(21)20-5-1-2-6-20/h3-4,9,15H,1-2,5-8,10-11H2 |
| Standard InChI Key | QQTVLATWBTZHRN-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC(=C(C=C3)Cl)Cl |
| Canonical SMILES | C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound is systematically named [4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone (IUPAC) and bears the CAS registry number 2640877-36-5 . Its molecular formula is C₁₆H₂₀Cl₂N₂O₂, with a molecular weight of 343.2 g/mol . The structure comprises:
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A morpholine ring (six-membered oxygen- and nitrogen-containing heterocycle) substituted at:
The SMILES notation C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC(=C(C=C3)Cl)Cl confirms this arrangement .
Synthesis and Manufacturing
Crystallography and Polymorphism
Crystalline forms of related compounds, such as (3,4-dichlorophenyl)-((S)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride, exhibit distinct X-ray diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.7°) . Polymorphic control is critical for bioavailability, though data for this specific compound remain unreported.
Physicochemical Properties
Key Parameters
Solubility and Stability
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Solubility: Predicted low aqueous solubility (<1 mg/mL) due to hydrophobic dichlorophenyl and pyrrolidine groups .
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Stability: Chlorinated aromatics resist oxidative degradation, but the carbamate linkage may hydrolyze under strongly acidic/basic conditions .
Biological Activity and Applications
Antimicrobial Activity
Pyrrolidine-containing antibiotics (e.g., marrinopyrroles) disrupt bacterial membranes . The dichlorophenyl moiety enhances penetration through lipid bilayers, suggesting potential against Gram-positive pathogens .
Central Nervous System (CNS) Modulation
N-substituted pyrrolidines act as κ-opioid agonists (e.g., U-50488) . While this compound’s CNS activity is unverified, structural analogs demonstrate:
Pharmacokinetic and Toxicological Considerations
ADME Profile
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Absorption: Moderate oral bioavailability predicted due to LogP ~3.1 .
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Metabolism: Likely hepatic CYP3A4/2D6-mediated oxidation of the pyrrolidine ring .
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Excretion: Renal clearance predominant, given molecular weight <500 Da .
Toxicity Risks
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